molecular formula C16H18BrNO B8540459 (S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol

(S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol

Cat. No.: B8540459
M. Wt: 320.22 g/mol
InChI Key: VVTBYVXRASMKJF-MLGOLLRUSA-N
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Description

(S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol is a chiral compound that features a bromophenyl group and a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and (1R)-1-phenylethylamine.

    Reaction Conditions: The key step involves the condensation of 4-bromobenzaldehyde with (1R)-1-phenylethylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be further reduced to remove the bromine atom or to modify the phenylethylamino group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Dehalogenated products or modified amines

    Substitution: Compounds with new functional groups replacing the bromine atom

Scientific Research Applications

Chemistry

    Synthesis of Chiral Compounds: Used as an intermediate in the synthesis of other chiral compounds.

    Catalysis: Potential use as a chiral ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacologically active compound.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-chlorophenyl)-2-((1R)-1-phenylethylamino)ethanol: Similar structure with a chlorine atom instead of bromine.

    (1S)-1-(4-fluorophenyl)-2-((1R)-1-phenylethylamino)ethanol: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol may impart unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s behavior in chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C16H18BrNO

Molecular Weight

320.22 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanol

InChI

InChI=1S/C16H18BrNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,16,18-19H,11H2,1H3/t12-,16-/m1/s1

InChI Key

VVTBYVXRASMKJF-MLGOLLRUSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC[C@H](C2=CC=C(C=C2)Br)O

Canonical SMILES

CC(C1=CC=CC=C1)NCC(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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